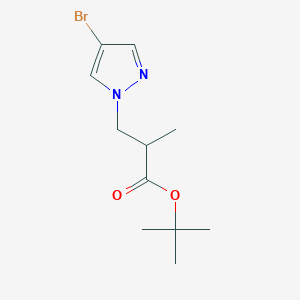

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Description

Historical Context and Discovery

The development of this compound can be traced within the broader historical context of pyrazole chemistry, which originated with the pioneering work of Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the foundational synthetic methodologies for this heterocyclic system. The evolution of pyrazole chemistry has been driven by the recognition of this scaffold as a privileged structure in medicinal chemistry, with numerous bioactive compounds containing the pyrazole core demonstrating significant therapeutic potential. The specific development of brominated pyrazole derivatives emerged from the need for versatile synthetic intermediates that could serve as platforms for cross-coupling reactions and other carbon-carbon bond forming processes. The incorporation of the tert-butyl ester functionality represents a more recent advancement in protecting group strategy, providing enhanced stability under basic conditions while maintaining ease of removal under acidic conditions. The methodological development leading to compounds such as this compound has been facilitated by advances in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling processes that utilize brominated pyrazoles as key substrates. The synthetic accessibility of 4-bromo-1H-pyrazole derivatives has been significantly enhanced through improved bromination protocols, enabling the efficient preparation of these valuable intermediates for subsequent functionalization.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of brominated heterocyclic esters, more specifically categorized as a 4-bromopyrazole-1-alkyl ester derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name reflecting the structural hierarchy from the ester terminus through the alkyl chain to the substituted pyrazole ring system. The compound is characterized by the molecular formula C₁₁H₁₇BrN₂O₂ and possesses a molecular weight of 289.16888 daltons. Alternative nomenclature systems may refer to this compound as 1H-pyrazole-1-propanoic acid, 4-bromo-2-methyl-, 1,1-dimethylethyl ester, reflecting the systematic approach to naming complex heterocyclic compounds. The Chemical Abstracts Service has assigned this compound the unique registry number 1199773-78-8, providing unambiguous identification within chemical databases and literature. The stereochemical considerations associated with the methyl substitution at the 2-position of the propanoate chain introduce potential for chiral center formation, though the current nomenclature does not specify stereochemical configuration, suggesting racemic or achiral character in typical synthetic preparations.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its dual functionality as both a synthetic intermediate and a potential bioactive scaffold, reflecting the broader importance of pyrazole-containing compounds in contemporary drug discovery efforts. The pyrazole heterocycle has been recognized as a privileged scaffold in medicinal chemistry, with numerous approved pharmaceutical agents incorporating this structural motif for diverse therapeutic applications including anti-inflammatory, anticancer, and antimicrobial activities. The strategic positioning of the bromine atom at the 4-position of the pyrazole ring provides a reactive site for various cross-coupling reactions, particularly palladium-catalyzed processes such as Suzuki-Miyaura, Sonogashira, and Stille coupling reactions. This reactivity profile makes the compound valuable as a building block for the construction of more complex pyrazole derivatives with enhanced biological activity. The tert-butyl ester functionality serves multiple purposes in synthetic chemistry, providing protection for the carboxylic acid moiety during various chemical transformations while maintaining sufficient stability under basic reaction conditions. Recent research has demonstrated the utility of similar brominated pyrazole esters in the synthesis of protein kinase inhibitors, where the pyrazole ring serves as an adenine mimetic in adenosine triphosphate competitive binding sites. The compound's potential applications extend beyond traditional small molecule drug discovery to include materials science applications, where pyrazole-containing polymers and coordination complexes have shown promising properties for electronic and photonic applications.

Overview of Structure and Key Functional Groups

The molecular architecture of this compound encompasses several distinct functional group domains that collectively define its chemical reactivity and potential biological activity. The central pyrazole ring system consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with the pyrazole exhibiting characteristic tautomeric behavior between the 1H and 2H forms, though substitution at the nitrogen-1 position by the propanoate chain stabilizes the 1H tautomer. The bromine atom at the 4-position of the pyrazole ring serves as a key reactive center, providing electrophilic character that facilitates nucleophilic substitution reactions and serves as a coupling partner in palladium-catalyzed cross-coupling processes. The propanoate chain linking the pyrazole ring to the ester functionality incorporates a methyl substituent at the 2-position, introducing additional steric bulk and potential stereochemical complexity to the molecular framework. The tert-butyl ester group represents a sterically hindered ester functionality that provides enhanced stability compared to simple alkyl esters while maintaining susceptibility to acidic hydrolysis conditions. The electronic properties of the molecule are influenced by the electron-withdrawing nature of the bromine substituent and the ester carbonyl group, which collectively modulate the electron density of the pyrazole ring system. The spatial arrangement of these functional groups creates a three-dimensional molecular geometry that influences both the compound's chemical reactivity and its potential interactions with biological targets, with the extended conformation allowing for diverse intermolecular interactions through hydrogen bonding, π-π stacking, and halogen bonding mechanisms.

| Functional Group | Position | Chemical Significance |

|---|---|---|

| Pyrazole Ring | Core Structure | Aromatic heterocycle with nitrogen-1 and nitrogen-2 |

| Bromine Atom | 4-Position of Pyrazole | Electrophilic site for cross-coupling reactions |

| Methyl Group | 2-Position of Propanoate | Steric bulk and potential stereochemical center |

| tert-Butyl Ester | Terminal Position | Protecting group with acid-labile character |

| Propanoate Chain | Linker | Three-carbon bridge connecting pyrazole to ester |

Properties

IUPAC Name |

tert-butyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O2/c1-8(10(15)16-11(2,3)4)6-14-7-9(12)5-13-14/h5,7-8H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDKCDTWINEGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of tert-butyl 3-(1H-pyrazol-1-yl)-2-methylpropanoate with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require a catalyst to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium methoxide, dimethyl sulfoxide, heat.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate has the molecular formula and a molecular weight of approximately 273.17 g/mol. The compound features a tert-butyl ester group, a pyrazole ring, and a bromo substituent, which contribute to its reactivity and biological activity.

Pharmacological Applications

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Anticancer Potential :

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their antimicrobial activity. Among them, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications on the pyrazole ring significantly influence antibacterial potency .

Case Study 2: Anti-inflammatory Mechanisms

In a research article from European Journal of Pharmacology, researchers investigated the anti-inflammatory effects of several pyrazole derivatives. The findings suggested that this compound could effectively reduce edema in animal models when administered at specific dosages, highlighting its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

A recent study focused on evaluating the cytotoxic effects of various pyrazole derivatives on cancer cell lines. This compound was found to induce apoptosis in breast cancer cells through a mechanism involving reactive oxygen species (ROS) generation, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyrazole ring can participate in various binding interactions, influencing the activity of the target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key Differences :

- Pyrazole Substitution : Unlike the dimethylpyrazole in , the target compound’s pyrazole is unsubstituted except for the 4-bromo group, making it more reactive toward nucleophilic aromatic substitution.

- Propanoate Chain: The 2-methyl branch in the target compound may alter conformational flexibility compared to linear propanoates (e.g., ), affecting crystallization or biological interactions.

Physical Properties

Notes:

- The tert-butyl group increases hydrophobicity compared to methyl esters, enhancing solubility in non-polar solvents .

- The 2-methyl branch may slightly reduce boiling point relative to linear analogs due to decreased molecular symmetry .

Bromine Reactivity

The 4-bromo substituent on the pyrazole ring is a key reactive site, enabling:

- Suzuki-Miyaura Coupling : For introducing aryl/heteroaryl groups (e.g., as in ).

- Nucleophilic Substitution : Replacement with amines or thiols to diversify functionality.

Ester Stability

Biological Activity

Introduction

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a compound that features a tert-butyl ester group linked to a brominated pyrazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 288.14 g/mol. The presence of the bromine atom in the pyrazole ring is significant as it can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrN₂O₂ |

| Molecular Weight | 288.14 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The brominated pyrazole ring can participate in hydrogen bonding and π–π stacking interactions, which are crucial for binding to target proteins.

Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It could act as a modulator for receptors associated with pain and inflammation.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory effects. For instance, a study demonstrated that derivatives of pyrazole showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at certain concentrations, indicating strong anti-inflammatory potential .

Anticancer Activity

The brominated pyrazole derivatives have been investigated for their anticancer properties. A series of compounds similar to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies revealed that it exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Case Study 1: Anti-inflammatory Efficacy

In a study by Selvam et al., novel pyrazole derivatives were synthesized and tested using carrageenan-induced rat paw edema models. Compounds similar to this compound demonstrated significant reduction in edema compared to standard anti-inflammatory drugs like ibuprofen .

Case Study 2: Anticancer Activity Assessment

A recent investigation assessed the cytotoxicity of various pyrazole derivatives against breast cancer cell lines. The results indicated that certain compounds led to a marked decrease in cell viability, linking the presence of the bromine atom to enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.